molecular formula C13H11N3O B12908339 N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide CAS No. 54760-14-4

N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B12908339
CAS No.: 54760-14-4
M. Wt: 225.25 g/mol
InChI Key: RPVHKLUSNRRNNK-UHFFFAOYSA-N
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Description

N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It features a pyrrole ring substituted with a cyano group and a phenyl group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free reactions, which are economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s cyano and acetamide groups play a crucial role in its reactivity and biological activity . detailed studies on its specific molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide include other cyanoacetamides and pyrrole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and a phenyl group makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

54760-14-4

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-(3-cyano-4-phenyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C13H11N3O/c1-9(17)16-13-11(7-14)12(8-15-13)10-5-3-2-4-6-10/h2-6,8,15H,1H3,(H,16,17)

InChI Key

RPVHKLUSNRRNNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CN1)C2=CC=CC=C2)C#N

Origin of Product

United States

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